![molecular formula C13H10ClN3O4S2 B565427 Lornoxicam-d4 CAS No. 1216527-48-8](/img/structure/B565427.png)
Lornoxicam-d4
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Overview
Description
Lornoxicam-d4 is an internal standard used for the quantification of lornoxicam . It’s a COX inhibitor and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic properties . It inhibits the production of thromboxane B2 from arachidonic acid in HEL human erythroleukemic cells, which endogenously express COX-1 . It also inhibits LPS-induced formation of prostaglandin F1α from arachidonic acid in Mono-Mac-6 cells, which endogenously express COX-2 .
Synthesis Analysis
The synthesis process of raw lornoxicam involves the preparation of two polymorphs through a recrystallization procedure .Molecular Structure Analysis
The molecular formula of Lornoxicam-d4 is C13H6ClD4N3O4S2 . The formal name is 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-d4-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide-1,1-dioxide .Chemical Reactions Analysis
Lornoxicam-d4 was exposed to thermal, photolytic, hydrolytic, and oxidative stress, and the stressed samples were analyzed . The peak homogeneity data for Lornoxicam-d4 in the chromatograms from the stressed samples demonstrated the specificity of the method for analysis of Lornoxicam-d4 in the presence of the degradation products .Physical And Chemical Properties Analysis
Lornoxicam-d4 is a solid substance . Its molecular weight is 375.8 g/mol . The solubility of the hot melt extruded Lornoxicam-d4 was improved and found to be in the range 35–86 μg/ml .Scientific Research Applications
Topical Delivery : Lornoxicam has been formulated into a niosomal gel for topical application, showing enhanced anti-inflammatory activity and significant improvement in skin permeation and deposition over plain lornoxicam gel (Kumbhar, Wavikar, & Vavia, 2013).
Transdermal Delivery : Research on bilosomes, nanovesicular carriers, for transdermal delivery of lornoxicam has shown improved anti-inflammatory and antinociceptive activities and enhanced in vivo permeation (Ahmed, Kassem, & Sayed, 2020).
Pharmacological Properties : Lornoxicam's potent anti-inflammatory and analgesic effects, inhibition of polymorphonuclear leukocyte migration, and stimulation of proteoglycan synthesis in cartilage have been noted (Pruss et al., 1990).
Therapeutic Potential : Its effectiveness in relieving postoperative pain, osteoarthritis, rheumatoid arthritis, and other painful conditions has been established, with a tolerability profile characteristic of an NSAID (Balfour, Fitton, & Barradell, 1996).
Spectrophotometric Estimation : A study on hydrotropic solubilization for spectrophotometric estimation of lornoxicam in tablets has been conducted, offering a new, accurate, and cost-effective method for routine analysis (Abraham et al., 2014).
Cerebral Pain-Processing Modulation : Lornoxicam has been shown to modulate cerebral pain processing, significantly reducing pain sensation and suppressing pain-induced brain activation in several regions (Lorenz et al., 2008).
Haemodynamic Responses : A study on the effects of lornoxicam on haemodynamic responses during laryngoscopy and tracheal intubation in the elderly showed that preoperative administration of Lornoxicam attenuates these responses (Riad & Moussa, 2008).
Liquid Crystalline Gel : A liquid crystalline gel containing a lornoxicam/cyclodextrin complex has been developed, showing superior anti-inflammatory activity when applied topically (Ammar et al., 2012).
Inhibition of Cyclooxygenase and Nitric Oxide Synthase : Lornoxicam inhibits cyclooxygenase-1/-2, inducible nitric oxide synthase, and the formation of interleukin-6 in vitro, supporting its marked anti-inflammatory and analgesic activities found in animal models and clinical studies (Berg et al., 1999).
Pain Control after Dental Surgery : Lornoxicam's efficacy in pain control after dental surgery, showing comparable or superior results to morphine, has been demonstrated (Nørholt et al., 1996).
Safety And Hazards
Future Directions
Considering that the metabolism of Lornoxicam-d4 is mainly by the CYP2C9 enzyme and a significant proportion of the metabolite is excreted in the urine through the kidneys, it was appropriate to explore the CYP2C9 genotype and CrCl levels as covariates in the population pharmacokinetic model of Lornoxicam-d4 . Through the results of this study, individualized and effective Lornoxicam-d4 therapy taking into account the genotype and degree of renal function of individuals will be possible in the future .
properties
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857942 |
Source
|
Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lornoxicam-d4 | |
CAS RN |
1216527-48-8 |
Source
|
Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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